2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid
Description
Structural Characteristics and Nomenclature
The molecular architecture of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid (C₁₄H₁₂O₃) combines a naphthalene moiety fused to a partially saturated furan ring, with an acetic acid group at the 3-position of the dihydrofuran system. The IUPAC name, 2-(2,3-dihydrobenzo[f]benzofuran-3-yl)acetic acid, reflects this arrangement, where "benzo[f]benzofuran" denotes the naphthofuran core with specific ring fusion positions.
Key structural features include:
- A planar naphthalene system (rings A and B) providing aromatic stability.
- A partially saturated furan ring (ring C) introducing stereochemical complexity.
- The acetic acid substituent at C-3, enabling hydrogen bonding and derivatization.
X-ray crystallography studies of related dihydronaphthofurans confirm the equatorial orientation of substituents on the saturated furan ring, which minimizes steric strain. The compound’s regioselectivity in substitution reactions arises from electron density variations across the fused aromatic system, with the C-2 position showing higher reactivity in electrophilic attacks.
Historical Development of Naphthofuran Derivatives
The synthesis of naphthofuran derivatives dates to mid-20th century efforts to expand heterocyclic chemistry. Early methods relied on acid-catalyzed cyclizations, such as Guss et al.’s 1953 work using styrene oxide and 2-naphthol to produce dihydronaphthofurans in moderate yields. These protocols faced limitations in regiocontrol and functional group tolerance.
The 1980s brought advances in transition metal catalysis, enabling cross-coupling reactions to install substituents at specific positions. For example, palladium-mediated Heck reactions allowed the introduction of aryl groups at the C-2 position of naphthofurans. The 21st century saw the emergence of sustainable methods, including microwave-assisted cyclizations and photochemical protocols, which reduced reaction times from hours to minutes while improving yields.
A pivotal development occurred in 2023 with the regioselective synthesis of 2-arylnaphtho[2,3-b]furan-4,9-diones via gold-catalyzed cyclization of phenylacetylenes. This method achieved complete C-2 selectivity, avoiding the formation of C-3 isomers through precise control of electronic and steric factors. Such breakthroughs directly informed strategies for functionalizing the dihydrofuran ring in compounds like 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid.
Position in Contemporary Heterocyclic Chemistry Research
Modern research prioritizes 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid as a template for drug discovery and materials science. Its structural features enable three primary applications:
1. Medicinal Chemistry Scaffolds
The naphthofuran core mimics bioactive natural products like psoralen, while the acetic acid group permits conjugation with pharmacophores. Recent studies have derivatized the acid moiety to create:
- Anti-inflammatory agents targeting COX-2 inhibition.
- Antimicrobial compounds through triazole and oxadiazole couplings.
- Anticancer prodrugs activated by tumor-associated enzymes.
2. Synthetic Methodology Development
Contemporary routes emphasize atom economy and stereocontrol. A 2025 study demonstrated enzymatic resolution of racemic dihydronaphthofurans using lipase B, achieving >99% enantiomeric excess for both isomers. Photoredox catalysis has enabled radical-based functionalization at the benzylic C-3 position, previously inaccessible via ionic mechanisms.
3. Materials Science Applications
The extended π-system facilitates applications in:
- Organic semiconductors with tunable band gaps.
- Fluorescent probes for metal ion detection.
- Liquid crystalline materials for display technologies.
Table 1 compares key synthetic approaches for dihydronaphthofuran derivatives:
Properties
CAS No. |
2070896-40-9 |
|---|---|
Molecular Formula |
C14H12O3 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
2-(2,3-dihydrobenzo[f][1]benzofuran-3-yl)acetic acid |
InChI |
InChI=1S/C14H12O3/c15-14(16)7-11-8-17-13-6-10-4-2-1-3-9(10)5-12(11)13/h1-6,11H,7-8H2,(H,15,16) |
InChI Key |
ZJBCXJFOHGCHCO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC3=CC=CC=C3C=C2O1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkenyl Halide-Mediated Cyclization
A widely reported method involves the cyclization of 1-naphthol derivatives with alkenyl halides under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenolic oxygen attacks the electrophilic carbon of the alkenyl halide.
Typical Procedure :
- Reagents : 1-Naphthol (1.0 equiv), 3-bromopropene (1.2 equiv), anhydrous potassium carbonate (2.5 equiv).
- Solvent : Dimethylformamide (DMF) or toluene.
- Conditions : Reflux at 110–120°C for 12–18 hours under nitrogen atmosphere.
- Workup : Neutralization with dilute HCl, extraction with ethyl acetate, and column chromatography (hexane:ethyl acetate = 4:1).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 45–58% |
| Purity (HPLC) | >95% |
| Reaction Time | 16 hours (optimal) |
This method’s efficiency depends on the steric and electronic effects of the alkenyl halide. Bulkier substituents reduce yield due to hindered cyclization.
Claisen Rearrangement Approach
The Claisen rearrangement offers an alternative route for constructing the dihydrofuran core. This method involves thermal rearrangement of allyl vinyl ethers derived from naphthol precursors.
Synthetic Pathway :
- Step 1 : Etherification of 1-naphthol with allyl bromide to form allyl naphthyl ether.
- Step 2 : Rearrangement at 180–200°C in diphenyl ether solvent.
- Step 3 : Hydrolysis of the intermediate ketone to the acetic acid derivative.
Optimization Insights :
- Catalyst : Lewis acids like BF₃·Et₂O improve rearrangement kinetics but may promote side reactions.
- Yield : 38–42% after three steps, with the hydrolysis step being rate-limiting.
Acid-Catalyzed Cyclization
Polyphosphoric Acid (PPA)-Mediated Cyclization
Polyphosphoric acid efficiently catalyzes the cyclization of keto-acid precursors into the dihydronaphthofuran framework.
Procedure :
- Substrate : 2-(2-Carboxyphenyl)acetic acid.
- Conditions : PPA (10 equiv), stirred at 120°C for 6 hours.
- Workup : Quenching with ice-water, filtration, and recrystallization from ethanol.
Performance Metrics :
| Parameter | Value |
|---|---|
| Yield | 52% |
| Selectivity | >90% |
PPA acts as both a Brønsted acid and dehydrating agent, facilitating intramolecular esterification and cyclization.
Hydrochloric Acid in Tetrahydrofuran (THF)
Concentrated HCl in THF selectively hydrolyzes ester intermediates to the target carboxylic acid without ring-opening side reactions.
Case Study :
- Starting Material : Methyl 2,3-dihydronaphtho[2,3-b]furan-3-acetate.
- Conditions : 6M HCl in THF (1:1 v/v), 25°C, 4 hours.
- Yield : 89%.
This method is preferred for acid-labile substrates due to its mild conditions.
Oxidative Coupling Strategies
Manganese(III) Acetate-Mediated Radical Cyclization
Manganese(III) acetate promotes oxidative radical coupling between naphthol derivatives and α,β-unsaturated esters.
Mechanism :
- Radical Initiation : Mn(III) oxidizes the substrate to generate a radical species.
- Cyclization : Radical recombination forms the dihydrofuran ring.
- Termination : Quenching with aqueous NaHSO₃.
Comparative Analysis of Methods
Table 1: Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Alkenyl Halide Cyclization | 58 | Moderate | High |
| Claisen Rearrangement | 42 | Low | Moderate |
| PPA Cyclization | 52 | High | Low |
| Mn(III)-Mediated Coupling | 41 | Low | High |
Key Observations :
Chemical Reactions Analysis
Types of Reactions: 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in these reactions include palladium on carbon (Pd/C), potassium carbonate (K₂CO₃), and triethylamine (Et₃N). Reaction conditions often involve stirring at room temperature or under mild heating .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid can yield naphtho[2,3-b]furan-4,9-diones, which have potential biological relevance .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research has demonstrated that derivatives of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid exhibit notable anticancer properties. A study highlighted that certain analogs showed potent cytotoxicity against colorectal cancer cell lines (HT-29), with structure-activity relationship (SAR) analyses indicating that modifications to the furan or thiophene rings could enhance bioactivity and selectivity against cancer cells . The presence of electron-withdrawing groups in specific positions on the furan ring significantly improved the anti-proliferative effects.
Antimalarial Activity
Another area of interest is the compound's potential as an antimalarial agent. Synthesis and evaluation of various derivatives have shown promising results against Plasmodium falciparum, with some compounds achieving IC50 values as low as 0.05 µM, indicating strong activity against drug-resistant strains . These findings suggest that further exploration could lead to new treatments for malaria.
Antibacterial Properties
The compound has also been investigated for its antibacterial properties. Derivatives have demonstrated effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action appears to involve disruption of bacterial cell wall synthesis .
Synthetic Chemistry Applications
Synthesis Strategies
The synthesis of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid and its derivatives has been achieved through several methodologies, including cycloaddition reactions and functionalization of naphthalene derivatives. These synthetic routes are crucial for developing new compounds with enhanced biological activities .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Cycloaddition | Reaction of naphthols with dibromobutanones | 0-31 |
| Functionalization | Modifying existing naphthofuran structures | 0-25 |
Case Studies
Case Study 1: Anticancer Compound Development
A series of naphthoquinone derivatives were synthesized based on the structure of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid. These compounds were tested for their cytotoxicity against HT-29 cells. Results indicated that specific modifications increased selectivity and potency, leading to a new class of anticancer agents .
Case Study 2: Antimalarial Efficacy
In a study evaluating antiplasmodial activity, several derivatives were synthesized and screened against Plasmodium falciparum. The most effective compounds showed low micromolar activity and were characterized by high selectivity indexes, suggesting their potential as lead candidates for further development in malaria treatment .
Mechanism of Action
The mechanism of action of 2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit NF-κB activity, which plays a crucial role in regulating immune response and inflammation . The compound’s structure allows it to interact with key proteins and enzymes, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Key structural analogs differ in the position of the dihydro group, substituent type/location, and fused ring systems (Table 1):
Key Observations :
- The position of the dihydro group (e.g., [2,3-b] vs. [2,1-b]) significantly impacts ring strain and reactivity.
Key Findings :
Physicochemical Properties
Critical parameters for drug-likeness (Table 3):
| Compound | Molecular Weight | Hydrogen Bond Donors | Hydrogen Bond Acceptors | LogP* (Predicted) |
|---|---|---|---|---|
| 2,3-Dihydronaphtho[2,3-b]furan-3-acetic Acid | ~286 | 2 (COOH) | 4 | 2.1–2.5 |
| 1,2-Dihydronaphtho[2,1-b]furan-1-acetic Acid | ~286 | 2 (COOH) | 4 | 2.3–2.7 |
| Naphtho[2,3-b]furan-4,9-dione | ~240 | 0 | 4 | 3.0–3.5 |
Notes:
- The acetic acid group improves aqueous solubility compared to non-polar analogs like diketones.
- Higher LogP values in fully aromatic systems (e.g., diones) suggest increased membrane permeability but reduced solubility .
Biological Activity
2,3-Dihydronaphtho[2,3-b]furan-3-acetic acid is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound is characterized by a fused naphthalene and furan structure, which contributes to its unique biological properties. Various synthetic strategies have been developed for producing dihydronaphthofurans, including acid-catalyzed reactions and radical cyclizations . These methods often yield high purity and efficiency, making the compound accessible for biological testing.
Anticancer Properties
Research has highlighted the anticancer potential of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid through several mechanisms:
- Inhibition of DNA Topoisomerases : Compounds related to naphthoquinones have been shown to inhibit topoisomerases I and II, enzymes crucial for DNA replication in cancer cells. This inhibition leads to increased DNA damage and apoptosis in cancerous cells .
- Regulation of p53 Pathway : The compound has been implicated in modulating the p53 signaling pathway, which plays a critical role in cell cycle regulation and apoptosis .
- Cytotoxicity Against Cancer Cell Lines : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colorectal (HT-29) cancer cells. For instance, certain derivatives displayed IC50 values as low as 0.31 µM in these tests .
Antimicrobial Activity
Preliminary studies suggest that 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid may exhibit antimicrobial properties. Its structural features allow it to interact with microbial cell membranes or metabolic pathways, potentially leading to cell death. Further investigations are required to characterize its spectrum of activity against specific pathogens.
Study 1: Anticancer Efficacy
A study evaluated the efficacy of 2,3-dihydronaphtho[2,3-b]furan derivatives against MCF-7 breast cancer cells. The results indicated that modifications in the substituents on the naphthalene ring significantly affected cytotoxicity levels. The most potent derivatives induced apoptosis through caspase activation pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 0.45 | Caspase activation |
| Compound B | 0.31 | Topoisomerase inhibition |
| Compound C | 0.60 | p53 modulation |
Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, derivatives of 2,3-dihydronaphtho[2,3-b]furan were tested against Gram-positive and Gram-negative bacteria. The results indicated notable activity against Staphylococcus aureus with an MIC value of 15 µg/mL.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | >100 |
| Pseudomonas aeruginosa | >100 |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid, and how can purity be optimized?
- Methodological Answer : Synthesis often involves cyclization of naphtho-furan precursors followed by acetic acid functionalization. For example, esterification or carboxylation reactions using reagents like EDC/NHS (for coupling) or TCEP (for disulfide reduction) can stabilize intermediates . Purification typically employs reverse-phase HPLC or silica gel chromatography, with purity validated via NMR (1H/13C) and high-resolution mass spectrometry (HRMS).
Q. How can structural elucidation of this compound be performed to confirm its fused-ring system?
- Methodological Answer : X-ray crystallography is definitive for confirming fused-ring geometry. Alternatively, 2D NMR techniques (COSY, HSQC, HMBC) resolve coupling patterns and connectivity. For example, HMBC correlations between the furan oxygen and adjacent protons can confirm the bicyclic framework .
Q. What analytical techniques are recommended for quantifying 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid in biological matrices?
- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) is optimal for sensitivity. Calibration curves using deuterated internal standards minimize matrix effects. Electrochemical sensors (e.g., gold thin-film arrays) may also detect redox-active moieties in vitro .
Advanced Research Questions
Q. How do stereochemical variations (e.g., at C3) impact biological activity, and how can enantiomeric purity be ensured?
- Methodological Answer : Chiral resolution via chiral HPLC (e.g., using amylose-based columns) separates enantiomers. Activity comparisons (e.g., IC50 in enzyme assays) should follow. For instance, (4S)-isomers of similar naphtho-furans show enhanced binding to redox enzymes . Stereochemical assignments require circular dichroism (CD) or vibrational circular dichroism (VCD) .
Q. What experimental strategies resolve contradictions in reported biological activities (e.g., antioxidant vs. pro-oxidant effects)?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, ROS probes). Orthogonal assays (e.g., DPPH radical scavenging, FRAP, and cell-based ROS detection) under standardized protocols (e.g., Da CF et al.’s radical scavenging methods ) clarify context-dependent effects. Computational modeling (DFT) of redox potentials may further explain mechanistic duality .
Q. How can the stability of 2,3-dihydronaphtho[2,3-b]furan-3-acetic acid be assessed under physiological conditions?
- Methodological Answer : Accelerated stability studies in PBS (pH 7.4) at 37°C over 72 hours, monitored via LC-MS, identify degradation products (e.g., hydrolyzed furan rings). Light sensitivity requires amber vials and UV-vis stability testing .
Q. What methodologies validate interactions between this compound and protein targets (e.g., MMPs or IL-6)?
- Methodological Answer : Surface plasmon resonance (SPR) with immobilized proteins quantifies binding kinetics (KD, kon/koff). Competitive ELISA using anti-IL-6 nanobodies or fluorogenic MMP3 substrates measures inhibition. Molecular docking (AutoDock Vina) predicts binding poses to guide mutagenesis studies.
Key Considerations
- Avoid Commercial Sources : Synthetic protocols should prioritize reagents from academic suppliers (e.g., Sigma-Aldrich , R&D Systems ) over unverified vendors.
- Data Reproducibility : Report detailed NMR shifts (δ ppm) and coupling constants (J in Hz) to enable cross-lab validation .
- Ethical Compliance : Adhere to safety protocols (e.g., P201/P210 guidelines ) for handling reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
